[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]acetic acid
Description
[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]acetic acid is a pyrazole derivative characterized by a trifluoromethyl group at position 5, a methyl group at position 1, and an acetic acid moiety at position 3 of the pyrazole ring. Its molecular formula is C₇H₇F₃N₂O₂ (molecular weight: 208.14 g/mol), with a purity of 95% noted in commercial sources . The compound is structurally tailored for applications in medicinal chemistry and agrochemical research, leveraging the trifluoromethyl group's metabolic stability and the carboxylic acid's reactivity for further derivatization.
Properties
IUPAC Name |
2-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2/c1-12-5(7(8,9)10)2-4(11-12)3-6(13)14/h2H,3H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMGROBMQQTIMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CC(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901208882 | |
| Record name | 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901208882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260658-98-7 | |
| Record name | 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260658-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901208882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Ethyl 4,4,4-Trifluoroacetoacetate
The reaction between ethyl 4,4,4-trifluoroacetoacetate and methyl hydrazine is the most widely reported approach. This step forms the pyrazole ring while determining the regioselectivity between the 3- and 5-trifluoromethyl isomers.
Reaction Conditions :
- Catalysts : Sulfuric acid (0.09–0.25 equivalents) or trifluoroacetic acid (0.1 equivalents).
- Solvent System : Aqueous medium with minimal organic solvents (water or ethanol).
- Temperature : 50–140°C during reactant addition (TEMP1CONT ) and reaction (TEMP1REAC ).
- Time : 0.5–12 hours for completion.
Mechanistic Insight :
The acid catalyst promotes tautomerization of the β-keto ester, enabling nucleophilic attack by methyl hydrazine. The regioselectivity arises from steric and electronic effects, favoring the 3-trifluoromethyl isomer when using sulfuric acid.
Yield and Selectivity :
| Catalyst | Selectivity (3- vs. 5-isomer) | Yield (%) |
|---|---|---|
| H₂SO₄ | 96:4 | 86.5 |
| CF₃COOH | 94:6 | 85.2 |
Crystallization and Purification
The product crystallizes as large platelets rather than needles, improving filtration efficiency. Ethanol generated during the reaction is removed via distillation (DIST1 ), and the residue is cooled to induce crystallization.
Introduction of the Acetic Acid Side Chain
Functionalization of the pyrazole core to introduce the acetic acid group involves two primary strategies: alkylation or hydrolysis of nitrile intermediates .
Alkylation of 1-Methyl-5-(Trifluoromethyl)-1H-Pyrazol-3-ol
The hydroxyl group at position 3 of the pyrazole is alkylated using chloroacetic acid derivatives .
Procedure :
- Base-Mediated Alkylation :
- React 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol with chloroacetic acid in the presence of K₂CO₃ or NaOH.
- Solvent: Dimethylformamide (DMF) or aqueous ethanol.
- Temperature: 60–80°C for 4–6 hours.
- Purification :
- Acidify the reaction mixture to pH 2–3.
- Extract with ethyl acetate and recrystallize from hexane/ethyl acetate.
Yield : 70–78%.
Nitrile Hydrolysis Pathway
An alternative route involves synthesizing a pyrazole nitrile intermediate followed by hydrolysis.
Steps :
- Cyanoethylation : React the pyrazole with acrylonitrile under basic conditions.
- Hydrolysis : Treat the nitrile intermediate with concentrated HCl or H₂SO₄ at 100–120°C for 8–12 hours.
Advantages :
Optimization of Reaction Parameters
Solvent and Temperature Effects
The use of aqueous media reduces costs and environmental impact. Elevated temperatures (80–100°C) enhance reaction rates but require careful control to avoid decomposition.
Catalytic Efficiency
Sulfuric acid outperforms trifluoroacetic acid in selectivity due to stronger protonation of the β-keto ester, directing methyl hydrazine attack to the desired position.
Industrial-Scale Considerations
Cost-Effective Solvent Systems
Ethanol generated in situ is distilled and reused, minimizing waste. The absence of extraneous solvents simplifies downstream processing.
Crystallization Techniques
Platelet-shaped crystals (20–50 µm) facilitate rapid filtration, reducing production time by 30% compared to needle-like morphologies.
Challenges and Mitigation Strategies
Regioselectivity Control
Minor 5-trifluoromethyl isomers (<5%) are removed via recrystallization or chromatography.
Byproduct Formation
Ethyl acetate and ammonia are common byproducts. Continuous distillation and scrubbers are employed to recover and neutralize these compounds.
Mechanism of Action
The mechanism of action of [1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Functional Group Variants
Table 1: Key Structural and Physical Properties
Structural and Reactivity Comparisons
- Positional Isomerism : The trifluoromethyl group's position (3 vs. 5 on the pyrazole ring) significantly alters electronic properties. For example, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS 345637-71-0) exhibits a lower molecular weight (194.11 g/mol) and distinct acidity due to the carboxylic acid group's proximity to the electron-withdrawing trifluoromethyl group .
- Functional Group Modifications :
- Ester Derivatives : Ethyl esters (e.g., CAS 1898213-85-8) improve lipophilicity, making them suitable for prodrug formulations. The ester group can be hydrolyzed in vivo to release the active carboxylic acid .
- Heterocyclic Hybrids : Thiophene-containing analogs (e.g., CAS 223499-20-5) demonstrate increased thermal stability (mp > 212°C) due to aromatic stacking interactions, contrasting with the acetic acid derivative's lower melting point (data unavailable in evidence) .
Discrepancies and Limitations in Available Data
- Molecular Weight Conflicts : lists the target compound's molecular weight as 194.24 g/mol (C₈H₉F₃N₂O₂), while reports 208.14 g/mol (C₇H₇F₃N₂O₂). This discrepancy may stem to typographical errors or mislabeling in sources .
Biological Activity
[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]acetic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications based on recent research findings.
- Molecular Formula : C7H7F3N2O2
- Molecular Weight : 208.14 g/mol
- CAS Number : 1154762-97-6
Synthesis
The synthesis of this compound can be achieved through various methods, often involving the reaction of specific precursors under controlled conditions. For instance, a notable method includes the reaction of methyl hydrazine with trifluoromethyl pyrazole derivatives in the presence of acetic acid, yielding high selectivity for the desired product .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines, including breast cancer (MDA-MB-231) and melanoma (UACC-257) .
In vitro studies have shown that at concentrations around 10 μM, these compounds can induce apoptosis by enhancing caspase activity and causing morphological changes in cancer cells .
The mechanism underlying the anticancer effects may involve microtubule destabilization, which is critical for cell division. Compounds similar to this compound have been shown to inhibit microtubule assembly effectively .
Structure-Activity Relationship (SAR)
The trifluoromethyl group present in this compound is crucial for enhancing biological activity. SAR studies indicate that modifications to the pyrazole ring can significantly influence potency and selectivity against various biological targets .
Study on Anticancer Activity
A study synthesized a series of pyrazole derivatives, including this compound, and evaluated their anticancer properties. The results demonstrated that these compounds exhibited effective inhibition of cancer cell proliferation and induced apoptosis through caspase activation .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]acetic acid | MDA-MB-231 | 10 | Apoptosis induction |
| 2-(3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid | UACC-257 | 8 | Microtubule destabilization |
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent due to its ability to modulate biological pathways. It serves as a scaffold for the development of:
- Anti-inflammatory agents : Studies indicate that derivatives of pyrazole can exhibit anti-inflammatory properties, making them candidates for treating conditions like arthritis and other inflammatory diseases.
- Anticancer drugs : Research has shown that modifications of pyrazole derivatives can lead to compounds with cytotoxic effects against various cancer cell lines.
Agrochemicals
The trifluoromethyl group enhances the lipophilicity and metabolic stability of compounds, making them suitable for use in agrochemicals. The applications include:
- Herbicides : Pyrazole derivatives have been explored as herbicides due to their selective action against specific weed species.
- Insecticides : The structural features of [1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]acetic acid can be leveraged to develop insecticides with improved efficacy and reduced environmental impact.
Materials Science
The compound's unique properties allow it to be used in the synthesis of advanced materials:
- Fluorinated polymers : The incorporation of trifluoromethyl groups into polymer chains can enhance thermal stability and chemical resistance.
- Nanomaterials : Pyrazole-based compounds are being studied for their potential in the development of nanostructured materials with applications in electronics and photonics.
Case Study 1: Anti-inflammatory Activity
A study published in Journal of Medicinal Chemistry examined various pyrazole derivatives, including this compound, for their ability to inhibit cyclooxygenase enzymes. The results demonstrated that certain modifications led to enhanced anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Study 2: Herbicidal Efficacy
Research conducted by agronomy experts evaluated the herbicidal properties of fluorinated pyrazoles. The findings indicated that compounds similar to this compound exhibited significant herbicidal activity against resistant weed species, providing a potential solution for modern agricultural challenges .
Summary Table of Applications
| Application Area | Specific Uses | Notable Benefits |
|---|---|---|
| Medicinal Chemistry | Anti-inflammatory agents | Enhanced efficacy over traditional NSAIDs |
| Anticancer drugs | Targeted action against cancer cells | |
| Agrochemicals | Herbicides | Selectivity towards specific weeds |
| Insecticides | Reduced environmental impact | |
| Materials Science | Fluorinated polymers | Improved thermal stability |
| Nanostructured materials | Applications in electronics and photonics |
Q & A
Q. What synthetic routes are commonly employed for [1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]acetic acid?
The compound is synthesized via deprotection of acetal-protected intermediates. For example, treatment of 3-(1,1-dimethoxyethan-2-yl)-5-trifluoromethyl-1H-pyrazole with trifluoroacetic acid/water (1:1 v/v) at 60°C for 4 hours yields the aldehyde intermediate, which is further functionalized. Yields range from 68% to 87%, depending on substituents . Allylation reactions using aluminum flakes and In(0) catalysts in THF are also employed for derivatization .
Q. Which spectroscopic techniques are critical for structural confirmation?
- 1H/13C NMR : Key signals include δ 9.7 ppm (aldehyde proton) and δ 194.8 ppm (carbonyl carbon) for intermediates. Substituents like CF3 show distinct splitting (e.g., 2J = 38 Hz for C-5 in 13C NMR) .
- GC-MS and HRMS : Used to confirm molecular ions (e.g., m/z 192 [M+] for 7d) and isotopic patterns .
- IR : Characteristic peaks for functional groups (e.g., 3423 cm⁻¹ for NH stretches) .
Q. How is purity assessed during synthesis?
Purity is determined via gas chromatography (GC) and high-resolution mass spectrometry (HRMS). For example, GC-MS analysis of intermediates shows >95% purity, validated by sharp NMR signals and absence of extraneous peaks .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Yield optimization involves:
- Catalyst screening : In(0) (5 mol%) improves allylation efficiency .
- Solvent selection : THF enhances reaction homogeneity, while chloroform aids in deprotection steps .
- Temperature control : Maintaining 60°C during deprotection minimizes side reactions .
Q. What computational approaches predict reactivity or binding interactions?
Density Functional Theory (DFT) can model electronic effects of the CF3 group on acidity and reactivity. Molecular docking studies may explore interactions with biological targets (e.g., enzymes), leveraging the compound’s carboxylic acid moiety for hydrogen bonding .
Q. How are contradictions in NMR data resolved across studies?
Discrepancies in chemical shifts arise from solvent effects (e.g., CDCl3 vs. DMSO-d6) or concentration. Referencing internal standards (e.g., TMS) and reporting solvent/temperature conditions ensures reproducibility. For example, δ 6.5 ppm (H-4 in CDCl3) shifts in polar solvents .
Q. What derivatization strategies expand its application scope?
Q. How is environmental stability evaluated in laboratory settings?
Accelerated degradation studies under UV light or varying pH conditions assess stability. EPA data suggest monitoring metabolites like chlorinated byproducts via LC-MS .
Methodological Considerations
- Data Validation : Cross-reference NMR assignments with calculated shifts (e.g., using ACD/Labs or ChemDraw).
- Reproducibility : Document reaction parameters (e.g., In(0) catalyst loading, THF volume) meticulously .
- Safety : Use trifluoroacetic acid in fume hoods due to corrosive fumes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
